molecular formula C14H22N2O2 B13876814 Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- CAS No. 821777-12-2

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-

Cat. No.: B13876814
CAS No.: 821777-12-2
M. Wt: 250.34 g/mol
InChI Key: UBOXXOQPYRSORJ-UHFFFAOYSA-N
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Description

"Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-" (hereafter referred to as Compound A) is a substituted aniline derivative characterized by:

  • A 3-methyl group on the benzene ring.
  • A 4-nitro group (electron-withdrawing).
  • N-substituents: a 1-methylpropyl (sec-butyl) and a propyl group.

This structure confers unique physicochemical properties, influencing applications in agrochemicals, dyes, and polymer synthesis. Below, we compare Compound A with structurally similar compounds, focusing on substituent effects, synthesis, and applications.

Properties

CAS No.

821777-12-2

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-butan-2-yl-3-methyl-4-nitro-N-propylaniline

InChI

InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3

InChI Key

UBOXXOQPYRSORJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.

    Reduction: Formation of nitroso derivatives.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS/ID Molecular Formula Substituents Key Properties/Applications References
Compound A Not Provided C₁₄H₂₁N₃O₂ 3-methyl, 4-nitro, N-sec-butyl, N-propyl High polarity (nitro group), potential use in dyes or agrochemicals.
Benzenamine, 3,4-dimethyl-N-(1-methylpropyl) 56038-90-5 C₁₂H₁₉N 3,4-dimethyl, N-sec-butyl Lower polarity (no nitro), used in polymer crosslinking (e.g., polyurethane catalysts).
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl) 821776-88-9 C₁₃H₁₇F₃N₂O₃ 4-nitro, 3-CF₃, N-methoxyethyl, N-propyl Enhanced hydrophobicity (CF₃), potential pharmaceutical intermediate.
4,4′-Methylenebis[N-sec-butylaniline] (MDBA) 5285-60-9 C₂₃H₃₄N₂ Bis(sec-butyl) groups, methylene bridge High thermal stability, used in epoxy curing and elastomers.
N,N-Dimethyl-4-(phenylazo)benzenamine 60-11-7 C₁₄H₁₅N₃ Phenylazo group (electron-deficient), N,N-dimethyl Chromophore for dyes (azo dyes), UV-visible absorption.

Substituent Effects on Reactivity and Stability

  • Nitro Group : In Compound A, the 4-nitro group increases electrophilicity, making it reactive toward nucleophilic substitution or reduction. This contrasts with 3,4-dimethyl-N-sec-butylbenzenamine (56038-90-5), where methyl groups donate electrons, enhancing stability but limiting reactivity .
  • N-Alkyl Groups : The sec-butyl and propyl substituents in Compound A introduce steric hindrance, reducing intermolecular interactions compared to MDBA (5285-60-9), which has a rigid methylene bridge .
  • Trifluoromethyl Group : The CF₃ group in 821776-88-9 enhances lipophilicity and metabolic stability, a trait absent in Compound A .

Physicochemical Properties

  • Solubility : Compound A’s nitro group increases water solubility compared to 3,4-dimethyl analogs but remains less soluble than trifluoromethyl-containing derivatives due to CF₃’s hydrophobicity .
  • Thermal Stability : MDBA’s methylene bridge (5285-60-9) provides higher thermal resistance (>200°C) than Compound A, which may decompose at lower temperatures due to nitro group instability .

Biological Activity

Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- (commonly referred to as 3-methyl-4-nitroaniline) is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and its implications in environmental health. The following article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C13H18N2O2
  • Molecular Weight : 234.30 g/mol
  • CAS Registry Number : 611-05-2
  • IUPAC Name : 3-Methyl-N-(1-methylpropyl)-4-nitroaniline

The biological activity of 3-methyl-4-nitroaniline primarily involves its interaction with various biological pathways, including:

  • Antimicrobial Properties : Studies have indicated that nitroanilines exhibit antimicrobial activity, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxic Effects : Research has shown that certain nitroanilines can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Toxicological Profile

The toxicological assessment of 3-methyl-4-nitroaniline reveals several critical findings:

Endpoint Result
Acute ToxicityModerately toxic
Skin IrritationCauses mild irritation
Eye IrritationCauses severe irritation
MutagenicityPotentially mutagenic

These findings underscore the need for careful handling and further investigation into the compound's safety profile.

Case Study 1: Antimicrobial Activity

In a study published by the American Chemical Society, researchers evaluated the antimicrobial efficacy of various substituted anilines, including 3-methyl-4-nitroaniline. The results indicated a significant reduction in bacterial colony counts when exposed to the compound, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of nitroanilines on human cancer cell lines demonstrated that 3-methyl-4-nitroaniline effectively induced apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM. The study highlighted the compound's ability to activate caspases and disrupt mitochondrial membrane potential, leading to cell death .

Environmental Impact

The environmental implications of 3-methyl-4-nitroaniline have also been examined. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Screening assessments have categorized it as having a moderate potential for ecological harm, necessitating further studies on its long-term effects on ecosystems .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : Based on analogs (e.g., ), nitroaromatic amines often exhibit acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335).
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol control, employ fume hoods and P95 respirators ().
  • Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes ().
  • Storage : Store in airtight containers at -20°C for stability ().

Q. What synthetic routes are feasible for preparing N-alkylated nitrobenzenamine derivatives like this compound?

  • Methodological Answer :

  • Buchwald–Hartwig Coupling : Palladium-catalyzed coupling (e.g., XPhos/Pd(OAc)₂) enables N-alkylation of aromatic amines (). Optimize ligand choice (e.g., BrettPhos for steric hindrance) and solvent (toluene or dioxane).
  • Nitro Group Introduction : Nitration of precursor benzenamine derivatives using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration (analogous to ).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product.

Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λmax ~255 nm, similar to ) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of N-alkyl groups (e.g., δ 1.0–1.5 ppm for methylpropyl protons).
  • HRMS : Exact mass analysis (e.g., ESI+) to validate molecular formula (e.g., C₁₄H₂₁N₃O₂).
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3%).

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing the steric effects of N-alkyl substituents?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between methylpropyl protons and aromatic protons to confirm substitution patterns.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data ( ).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry via single-crystal analysis (if crystallizable).

Q. What strategies optimize palladium-catalyzed coupling yields for sterically hindered N-alkyl nitrobenzenamines?

  • Methodological Answer :

  • Ligand Screening : Bulky ligands (e.g., RuPhos or DavePhos) improve catalyst turnover for hindered substrates ().
  • Temperature/Time : Extend reaction time (24–48 hrs) at 80–100°C to overcome steric barriers.
  • Base Selection : Use Cs₂CO₃ or K₃PO₄ for enhanced deprotonation of aromatic amines.

Q. How does the nitro group’s electronic environment influence reactivity in reduction or substitution reactions?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (e.g., nitro to amine). Compare with Hammett σ values ( ).
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., catalytic hydrogenation with Pd/C vs. Fe/HCl).
  • Computational Insights : Frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites ( ).

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